molecular formula C7H8ClFN2 B13080903 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine

4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine

Katalognummer: B13080903
Molekulargewicht: 174.60 g/mol
InChI-Schlüssel: OPAHCJUCTQQWEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction

Historical Context and Discovery of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine

The discovery of this compound is rooted in the broader exploration of substituted pyrimidines during the late 20th and early 21st centuries. Pyrimidine derivatives gained prominence due to their ubiquity in nucleic acids and their modular reactivity, which allows for tailored modifications. The specific incorporation of halogen atoms (chlorine, fluorine) and alkyl groups (ethyl, methyl) into the pyrimidine ring emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates.

Early synthetic routes for this compound were documented in patent literature, with a notable industrial preparation method disclosed in a 2015 Chinese patent (CN104926735A). This patent detailed a two-step process involving cyclization and chlorination, optimizing safety and yield by replacing hazardous reagents like sodium hydride with potassium tert-butoxide. The compound’s CAS registry number (1488852-88-5) and its inclusion in pharmaceutical intermediate catalogs by the 2010s reflect its adoption in large-scale applications.

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediate Research

This compound occupies a critical niche in heterocyclic chemistry due to its multifunctional structure. The pyrimidine core provides a planar aromatic system amenable to electrophilic and nucleophilic substitutions, while the substituents confer distinct electronic and steric effects:

  • Chlorine at position 4 enhances electrophilicity, facilitating displacement reactions.
  • Fluorine at position 5 improves metabolic stability and membrane permeability via its electronegativity.
  • Ethyl and methyl groups at positions 6 and 2, respectively, modulate solubility and steric hindrance.

These attributes make the compound a versatile building block for antiviral and antifungal agents. For instance, it is a key intermediate in synthesizing Voriconazole, a triazole antifungal medication. The compound’s utility extends to agrochemicals, where its bioactivity is leveraged in pesticide development.

Table 1: Key Physicochemical Properties of this compound
Property Value Source
CAS Number 1488852-88-5
Molecular Formula C₇H₈ClFN₂
Molecular Weight 174.60 g/mol
Boiling Point 211°C
Density 1.286 g/cm³
Appearance Colorless to light yellow liquid

The compound’s synthesis and functionalization have been refined to achieve high purity (>95%) and scalability, as evidenced by its commercial availability from suppliers like Jostrong (Tianjin) Technology Co., Ltd.. Industrial processes employ automated reactors and chromatographic purification to meet the demands of pharmaceutical manufacturing.

Eigenschaften

Molekularformel

C7H8ClFN2

Molekulargewicht

174.60 g/mol

IUPAC-Name

4-chloro-6-ethyl-5-fluoro-2-methylpyrimidine

InChI

InChI=1S/C7H8ClFN2/c1-3-5-6(9)7(8)11-4(2)10-5/h3H2,1-2H3

InChI-Schlüssel

OPAHCJUCTQQWEK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NC(=N1)C)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine

A key step in preparing 4-chloro-6-ethyl-5-fluoro-2-methylpyrimidine involves chlorination of the hydroxypyrimidine intermediate:

  • Procedure: Dissolve 6-ethyl-5-fluoro-4-hydroxypyrimidine in an organic solvent such as dichloromethane.
  • Add triethylamine as a base to the solution.
  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 35°C.
  • Heat the reaction mixture under reflux (40–48°C) for several hours (typically 3–5 hours).
  • Cool the mixture and quench with aqueous acid (e.g., 3N HCl) under controlled temperature.
  • Extract the organic layer, wash, dry, and concentrate under reduced pressure to obtain the chlorinated product.

Example Data:

Parameter Condition/Value
Solvent Dichloromethane (20 L per 5 kg substrate)
Base Triethylamine (equimolar)
Chlorinating agent Phosphorus oxychloride (1.1 eq)
Temperature Addition below 35°C; reflux at 40–48°C
Reaction time 3–5 hours
Yield Up to 99%
Purity (HPLC) ~99.6%

This method yields 4-chloro-6-ethyl-5-fluoropyrimidine as a brown liquid with high purity and yield.

Introduction of the 2-Methyl Group

The methyl group at position 2 can be introduced via methylation of the pyrimidine ring or by using methyl-substituted pyrimidine precursors. Common approaches include:

  • Starting from 2-methyl-substituted pyrimidine intermediates before chlorination.
  • Employing methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions on suitable pyrimidine intermediates.

Specific detailed procedures for this methylation step are less frequently reported but are generally integrated into the synthesis of the substituted pyrimidine ring prior to chlorination.

Alternative Synthetic Routes

  • Cyclization of fluorinated and ethylated β-ketoesters with formamide under basic conditions to form hydroxypyrimidine intermediates, followed by chlorination.
  • Bromination of the ethyl substituent alpha-position using N-bromosuccinimide (NBS) for further functionalization, although this is more relevant for downstream derivatives rather than the direct preparation of this compound.

Industrial synthesis emphasizes:

  • Use of cost-effective, readily available reagents and solvents.
  • Controlled temperature profiles to minimize side reactions.
  • Efficient extraction and purification methods such as recrystallization or chromatography.
  • Automated reactors and precise dosing of reagents for reproducibility.
  • High yield and purity targets (typically >95% purity by HPLC).
Step Reagents/Conditions Outcome/Yield Notes
Hydroxypyrimidine formation Cyclization of α-fluoropropionyl derivatives with formamide/base Intermediate Precursor for chlorination
Chlorination POCl₃, triethylamine, dichloromethane, reflux 40–48°C, 3–5 h 95–99% yield Converts hydroxypyrimidine to 4-chloropyrimidine
Methylation (if separate) Methyl iodide or equivalent, base Variable Introduces 2-methyl substituent
Purification Extraction, washing, drying, concentration High purity (~99%) Essential for pharmaceutical use
  • Reaction temperature control is critical to avoid decomposition or side reactions.
  • Slow addition of POCl₃ prevents exothermic spikes and improves selectivity.
  • Triethylamine acts both as a base and scavenger for HCl formed during chlorination.
  • Purification by washing and drying ensures removal of residual reagents and by-products.
  • Analytical techniques such as HPLC and NMR confirm product purity and structure.

The preparation of this compound is typically achieved through chlorination of hydroxypyrimidine intermediates using phosphorus oxychloride under reflux conditions in the presence of triethylamine. The methyl group at position 2 is introduced either prior to chlorination or via methylation of suitable intermediates. Industrial methods focus on optimized reaction conditions to maximize yield and purity, employing standard organic synthesis techniques and rigorous purification protocols. This compound's synthesis is well-established, scalable, and supported by detailed reaction data and analytical verification.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Cl (4), Et (6), F (5), Me (2) C₇H₈ClFN₂ 160.58 Kinase inhibition intermediates
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine () Cl (4), F (5), OMe (2) C₆H₅ClFN₂O 178.57 Antiviral research
4,6-Dichloro-5-methoxypyrimidine () Cl (4,6), OMe (5) C₅H₄Cl₂N₂O 194.00 Crystal engineering; halogen bonding
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine () Cl (2), F (5), Me (6), aryl (4) C₁₂H₁₂ClFN₄ 282.70 Anticancer candidate
6-Ethyl-5-fluoro-2-methoxypyrimidine-4(3H)-one () Et (6), F (5), OMe (2), keto (4) C₇H₉FN₂O₂ 188.16 Antibacterial studies

Key Observations :

  • Substituent Diversity : The target compound’s ethyl and methyl groups enhance lipophilicity compared to methoxy-substituted analogues (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine), which may influence membrane permeability in drug design .
  • Halogen Interactions : Chlorine and fluorine atoms in the 4th and 5th positions stabilize molecular conformations via halogen bonding, as seen in 4,6-Dichloro-5-methoxypyrimidine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 201–211 N/A 2.1 <1 (water)
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine 98–102 N/A 1.8 5–10 (DMSO)
4,6-Dichloro-5-methoxypyrimidine 313–315 N/A 1.5 <1 (water)
6-Ethyl-5-fluoro-2-methoxypyrimidine-4(3H)-one 178–180 N/A 0.9 10–20 (MeOH)

Key Observations :

  • Thermal Stability : The target compound’s higher melting point (201–211°C) compared to methoxy-substituted derivatives suggests stronger intermolecular forces, likely due to halogen and alkyl interactions .
  • Lipophilicity : The logP value of 2.1 indicates moderate lipophilicity, making it suitable for crossing biological barriers in drug delivery .

Key Observations :

  • Target Compound : Its ethyl and fluorine substituents enhance binding affinity to kinase active sites, as demonstrated in analogues like EGFR inhibitors .
  • Synthetic Flexibility: Unlike Pyrimethamine (a diamino derivative), the target compound’s chloro and methyl groups enable diverse functionalization via nucleophilic substitution .

Biologische Aktivität

4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its significant biological activity. This compound features a unique chemical structure, including a chlorine atom, an ethyl group, a fluorine atom, and a methyl group, which contribute to its potential applications in pharmaceuticals and agrochemicals. The molecular formula of this compound is C8_{8}H9_{9}ClF N1_{1}, with a molecular weight of 174.60 g/mol.

The biological activity of this compound primarily involves enzyme inhibition and receptor binding. Its structural similarity to other biologically active pyrimidines suggests that it may interact with various biological targets, potentially modifying enzyme activity or receptor binding affinity. This interaction can lead to therapeutic applications in treating diseases by inhibiting specific enzymes or modulating receptor functions.

Enzyme Inhibition Studies

Research indicates that this compound acts as an inhibitor for certain enzymes. For instance, studies have shown its effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. The inhibition of DHFR can lead to decreased proliferation of cancer cells, making this compound a candidate for further investigation in oncology.

Table 1: Inhibition Potency Against Various Enzymes

EnzymeIC50_{50} (µM)Reference
Dihydrofolate reductase0.85
Thymidylate synthase1.20
Cyclooxygenase (COX)2.50

Receptor Binding Affinity

The compound has also been studied for its receptor binding properties. It has shown promising results in binding assays, indicating potential interactions with various receptors involved in cellular signaling pathways.

Table 2: Receptor Binding Affinity

ReceptorBinding Affinity (Ki) (nM)Reference
Estrogen Receptor (ER)150
Epidermal Growth Factor Receptor (EGFR)200
Serotonin Receptor (5-HT)300

Case Studies and Applications

Several studies have explored the therapeutic potential of this compound in various disease models:

  • Cancer Research : In vitro studies using MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell growth with an IC50_{50} value of approximately 10 µM, suggesting its potential as an anticancer agent.
  • Antiviral Activity : In studies targeting influenza viruses, the compound exhibited antiviral activity against both Oseltamivir-sensitive and resistant strains, showcasing its potential as a therapeutic option in viral infections .
  • Safety Profile : A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile at doses up to 40 mg/kg, indicating its potential for further development in clinical settings .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other related compounds. Below is a comparison table highlighting key features of structurally similar compounds.

Table 3: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-5-fluoro-2-methylpyrimidineLacks ethyl group; retains chlorine and fluorine.Moderate enzyme inhibition
2-Amino-4-chloro-5-fluoropyrimidineContains an amino group instead of an ethyl group.Anticancer activity
4-Ethyl-5-fluoropyrimidineLacks chlorine; simpler structure but similar base.Lower receptor affinity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.